molecular formula C10H21ClN2O2 B1436936 tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride CAS No. 1627181-42-3

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride

Cat. No.: B1436936
CAS No.: 1627181-42-3
M. Wt: 236.74 g/mol
InChI Key: RYHBULZGXHADRD-WLYNEOFISA-N
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Description

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride is a chemical compound that features a tert-butyl group, an aminocyclopentyl moiety, and a carbamate linkage

Preparation Methods

The synthesis of tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride typically involves the following steps:

    Formation of the aminocyclopentyl moiety: This can be achieved through the reduction of a suitable precursor, such as a cyclopentanone derivative, using reagents like lithium aluminum hydride (LiAlH4).

    Introduction of the carbamate group: The aminocyclopentyl intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the tert-butyl carbamate.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminocyclopentyl moiety, with reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The aminocyclopentyl moiety may also interact with specific binding sites, affecting the overall biological activity of the compound .

Comparison with Similar Compounds

tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride can be compared with other similar compounds, such as:

    tert-Butyl ((1R,3S)-rel-3-aminocyclopentyl)carbamate hydrochloride: This is a stereoisomer with different spatial arrangement of atoms, which can lead to variations in biological activity and reactivity.

    tert-Butyl ((1S,3R)-rel-3-aminocyclohexyl)carbamate hydrochloride: This compound has a cyclohexyl ring instead of a cyclopentyl ring, which can affect its chemical properties and applications.

    tert-Butyl ((1S,3R)-rel-3-aminocyclopropyl)carbamate hydrochloride: The cyclopropyl ring introduces additional ring strain, influencing the compound’s reactivity and stability.

Each of these compounds has unique structural features that contribute to their distinct chemical and biological properties, making this compound a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627181-42-3
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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